molecular formula C15H18FNO4 B13031494 1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13031494
M. Wt: 295.31 g/mol
InChI Key: NCBFTKKELILGTR-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer distinct chemical and physical properties. The combination of these features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

NCBFTKKELILGTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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